C-Oxetan-3-yl-methylamine tosylate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;oxetan-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUKJISJBOFVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CO1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity, Transformation, and Mechanistic Insights of Oxetane Containing Compounds
Ring Strain and its Impact on Oxetane (B1205548) Reactivity
The reactivity of the oxetane ring is fundamentally influenced by its significant ring strain. Oxetanes are four-membered heterocyclic ethers whose endocyclic bond angles deviate substantially from the ideal tetrahedral angle of 109.5°. This deviation results in a large ring strain of approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.netnih.gov This value is comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (THF) ring. beilstein-journals.orgnih.gov
The high ring strain has several consequences for the molecule's reactivity. It facilitates ring-opening reactions, as cleavage of the ring alleviates the strain. acs.org The strained C–O–C bond angle also exposes the lone pairs of the oxygen atom, making oxetane a potent hydrogen-bond acceptor and a strong Lewis base. beilstein-journals.orgnih.gov In fact, the hydrogen-bond-accepting capability of oxetanes is stronger than that of other cyclic ethers and most carbonyl functional groups, including ketones, esters, and aldehydes. beilstein-journals.orgacs.org This enhanced basicity allows for ready activation by Lewis or Brønsted acids, which is a common first step in many of its chemical transformations. beilstein-journals.orgresearchgate.net
Table 1: Comparison of Ring Strain in Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3 | 27.3 beilstein-journals.org |
| Oxetane | 4 | 25.5 beilstein-journals.orgnih.gov |
| Tetrahydrofuran (THF) | 5 | 5.6 beilstein-journals.orgnih.gov |
Ring-Opening Reactions and Rearrangements
The inherent ring strain of the oxetane moiety makes it susceptible to a variety of ring-opening reactions and subsequent molecular rearrangements. These transformations are typically initiated by nucleophiles or acids and can proceed through intermolecular or intramolecular pathways.
Nucleophile-Induced Ring Opening
Ring-opening reactions of oxetanes can be induced by a wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens, as well as hydrides. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is largely governed by steric and electronic effects. magtech.com.cn
In the absence of acid catalysis, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2-type mechanism. magtech.com.cn This is a common pathway for reactions involving organometallic reagents, amines, and other potent nucleophiles. The attack occurs at the σ* antibonding orbital of the C-O bond, leading to its cleavage and the formation of a functionalized propanol derivative. nih.gov
Acid-Mediated Ring Opening and Subsequent Transformations
The presence of a Brønsted or Lewis acid catalyst is often required to activate the oxetane ring, particularly for reactions involving weaker nucleophiles. beilstein-journals.orgresearchgate.net Acidic conditions promote the protonation or coordination of the oxetane oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. magtech.com.cn
Under acidic conditions, the regioselectivity of the ring-opening can be altered. The reaction often proceeds through a mechanism with significant SN1 character, involving a transient oxonium ion that can stabilize a partial positive charge on the adjacent carbon atoms. beilstein-journals.org Consequently, weak nucleophiles may preferentially attack the more substituted carbon atom, as it can better stabilize the developing positive charge. magtech.com.cn A variety of acid catalysts have been employed for these transformations, including indium triflate (In(OTf)3) and triflimide (Tf2NH). nih.govnih.gov
Intramolecular Ring-Opening and Cyclization Processes
When the oxetane-containing molecule also possesses an internal nucleophile, intramolecular ring-opening and cyclization can occur, leading to the formation of new heterocyclic systems. acs.org These reactions are often promoted by acidic or basic conditions and provide a powerful strategy for synthesizing more complex molecular architectures. acs.orgnih.gov
For instance, 3-amido oxetanes can undergo acid-catalyzed intramolecular cyclization to form 2-oxazoline rings, which are prevalent in various natural products and ligands. nih.gov Similarly, 3-aryloxetan-3-ols can react with phenols in the presence of a Lewis acid to undergo a tandem Friedel–Crafts alkylation and intramolecular ring-opening to yield 2,3-dihydrobenzofurans. beilstein-journals.orgnih.gov These processes highlight the utility of the oxetane ring as a reactive intermediate that can be transformed into other valuable structural motifs. nih.gov
Ring Expansion Phenomena
The strained four-membered ring of oxetanes can also undergo ring expansion to form larger, more stable five-membered rings like tetrahydrofurans. beilstein-journals.orgnih.gov This transformation can be achieved under specific conditions, for example, by reacting an oxetane with an excess of a sulfur-stabilized carbanion (a sulfur ylide) at elevated temperatures. beilstein-journals.orgnih.gov The reaction proceeds via nucleophilic attack on a ring carbon, followed by ring-opening and subsequent intramolecular cyclization to furnish the larger ring. This type of reaction is a testament to the thermodynamic driving force provided by the release of ring strain. beilstein-journals.org
Chemical Stability Profile of the Oxetane Moiety
The chemical stability of the oxetane ring is not absolute and is highly dependent on the substitution pattern on the ring and the reaction conditions. chemrxiv.orgacs.org While the ring is prone to opening under acidic conditions, it generally exhibits greater stability under neutral or basic conditions. chemrxiv.orgwikipedia.org
A key factor influencing stability is the substitution at the 3-position of the oxetane ring. 3,3-disubstituted oxetanes are notably more stable than other substitution patterns. nih.govacs.org This increased stability is attributed to steric hindrance, where the substituents at the 3-position effectively block the trajectory of an incoming nucleophile, thus impeding the ring-opening reaction. nih.gov However, even in these sterically shielded systems, ring-opening can occur, particularly through intramolecular processes if an internal nucleophile is present. nih.govnih.gov
The oxetane moiety can tolerate a wide range of synthetic transformations, including oxidations, reductions, alkylations, and certain C-C bond-forming reactions, provided that strongly acidic conditions are avoided. chemrxiv.orgrsc.org For instance, ester hydrolysis is often performed under basic conditions to prevent acid-catalyzed ring cleavage. chemrxiv.org This conditional stability allows for the incorporation and manipulation of the oxetane ring in complex, multi-step syntheses. nih.govacs.org
Stability towards Acidic Conditions
The oxetane ring, characterized by a significant ring strain of approximately 106 kJ/mol, is susceptible to ring-opening reactions, particularly under acidic conditions acs.orgresearchgate.net. However, the notion of its universal instability is a misconception; stability is highly dependent on the substitution pattern of the ring nih.gov. For instance, 3,3-disubstituted oxetanes exhibit enhanced stability because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital nih.gov.
While strong acids can promote the cleavage of the oxetane ring to form 1,3-diols, the moiety is often stable under moderately acidic conditions acs.orgchemrxiv.org. Studies on various oxetane-containing compounds have demonstrated their resilience across a range of transformations that employ acidic reagents. The presence of an internal nucleophile, such as an alcohol or amine, can sometimes facilitate ring-opening under acidic catalysis nih.govacs.org. Research on 2-sulfonyloxetanes has shown these compounds to be stable across a pH range of 1 to 10, with half-lives around four to five days at room temperature, indicating a considerable tolerance to both acidic and basic environments acs.org.
Table 1: Stability of Oxetane Derivatives under Various Conditions
| Condition | Observation | Compound Type | Reference |
|---|---|---|---|
| Strong Acid (e.g., HCl) | Potential for ring-opening/decomposition. | General Oxetanes | nih.govchemrxiv.org |
| Aqueous Acid (pH 1-6) | Generally stable, substitution dependent. | 2-Sulfonyloxetanes | acs.org |
| Trifluoroacetic Acid / Triethylsilane | Successful dehydroxylation without ring-opening at low temperatures. | 3-Aryloxetan-3-ols | acs.org |
| 1 M Aqueous HCl | Some instability observed over 24h at 37°C. | Secondary Alcohol Oxetane Ether | rsc.org |
Stability towards Basic Conditions
The oxetane ring generally demonstrates robust stability in the presence of bases. The C-O bonds within the ring are not readily cleaved by basic reagents, allowing for a wide range of chemical modifications on other parts of the molecule without compromising the core structure. For example, the oxetane moiety is tolerant of conditions required for basic hydrolysis of esters chemrxiv.org. This stability allows for synthetic strategies where oxetane-containing molecules are subjected to base-mediated reactions such as alkylations, acylations, and protecting group manipulations chemrxiv.org. Oxetane ethers have shown excellent stability under basic conditions, proving superior to analogous ester compounds which are readily hydrolyzed rsc.org.
Tolerance to Oxidizing and Reducing Environments
The oxetane ring is a stable scaffold that withstands a variety of common oxidizing and reducing conditions. This tolerance has been demonstrated in numerous synthetic applications where functional groups on oxetane-containing substrates are modified. For example, the oxetane core remains intact during catalytic hydrogenation to reduce a C=C double bond in a side chain chemrxiv.org. Similarly, it is compatible with various oxidation reactions. This chemical inertness under such conditions makes the oxetane ring a reliable structural component in multistep synthetic sequences.
Role of the Tosylate Group in Reaction Pathways
As an Activating Group for Nucleophilic Displacements
The tosylate (p-toluenesulfonate) group is an exceptionally effective activating group for nucleophilic substitution reactions. It functions as an excellent leaving group because its negative charge is delocalized through resonance across the sulfonyl group, making it the stable conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8) . In C-Oxetan-3-yl-methylamine tosylate, the tosylate is attached to a primary carbon, making this site highly susceptible to nucleophilic attack.
This process transforms the hydroxyl group of the corresponding alcohol—a notoriously poor leaving group (hydroxide, OH⁻)—into a tosylate, which is readily displaced by a wide range of nucleophiles leah4sci.com. This activation is crucial for constructing more complex molecules, as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the methyl position adjacent to the oxetane ring. Such reactions typically proceed via an Sₙ2 mechanism, especially with primary substrates, because the tosylate is a good leaving group and the primary carbon is sterically accessible .
Table 2: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| TsO⁻ (Tosylate) | p-Toluenesulfonic acid | -2.8 | Excellent |
| I⁻ (Iodide) | Hydroiodic acid | -10 | Excellent |
| Br⁻ (Bromide) | Hydrobromic acid | -9 | Good |
| Cl⁻ (Chloride) | Hydrochloric acid | -7 | Fair |
| HO⁻ (Hydroxide) | Water | 15.7 | Very Poor |
Influence on Regioselectivity and Stereoselectivity
In the context of this compound, the tosylate group is attached to a primary methylene (-CH₂) carbon. For nucleophilic substitution reactions, this arrangement strongly favors an Sₙ2 pathway. This mechanism has direct consequences for both regioselectivity and stereoselectivity.
Regioselectivity: The reaction is highly regioselective. Nucleophilic attack will occur exclusively at the primary carbon bearing the tosylate group, as this is the activated electrophilic site. The carbons of the oxetane ring are significantly less electrophilic and would not be attacked under typical Sₙ2 conditions.
Stereoselectivity: The conversion of an alcohol to a tosylate proceeds with retention of configuration at the carbon center libretexts.org. The subsequent Sₙ2 displacement of the tosylate group by a nucleophile occurs with a complete inversion of stereochemistry at the reaction center . While the specific methylene carbon in this compound is not a stereocenter, this principle is fundamental to predicting the stereochemical outcome in reactions of chiral tosylates.
Mechanistic Elucidation of Oxetane-Involving Reactions
The primary reaction pathway for this compound involves the nucleophilic displacement of the tosylate group. The mechanism for this transformation is a bimolecular nucleophilic substitution (Sₙ2).
Sₙ2 Displacement of the Tosylate Group: In this mechanism, a nucleophile (Nu⁻) attacks the electrophilic methylene carbon from the backside relative to the C-OTs bond. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the oxygen of the tosylate group simultaneously breaks. The reaction occurs in a single, concerted step, resulting in the displacement of the stable tosylate anion.
Under certain conditions, particularly in the presence of strong acids, a competing reaction involving the oxetane ring itself can occur.
Acid-Catalyzed Ring-Opening of the Oxetane: This mechanism begins with the protonation of the oxygen atom of the oxetane ring by an acid (H-A). This protonation makes the ring carbons more electrophilic. A nucleophile can then attack one of the ring carbons (typically the less substituted one in an Sₙ2-like fashion), leading to the opening of the ring and the formation of a 1,3-difunctionalized propane derivative. The stability of the oxetane ring in this compound suggests this pathway would require harsher acidic conditions than those needed for the simple displacement of the tosylate group.
Investigation of Reaction Intermediates (e.g., Oxetane Carbocations)
The study of reaction intermediates is crucial for understanding the reactivity of oxetane-containing compounds, such as this compound. The strained four-membered ring of oxetanes influences their chemical behavior, making them susceptible to ring-opening reactions that can proceed through various intermediates. acs.org Among these, oxetane carbocations have emerged as significant and synthetically useful reactive intermediates. imperial.ac.ukchimia.ch
Research has demonstrated that 3-substituted oxetanes can form planar oxetane carbocations, which serve as key intermediates in nucleophilic substitution reactions. imperial.ac.uk For instance, the generation of 3-aryloxetane carbocations from oxetane sulfonyl fluoride precursors allows for coupling with a variety of nucleophiles to create 3,3-disubstituted oxetanes. imperial.ac.uk This process is proposed to follow an SN1 mechanism where the rate-determining step is the formation of the carbocation. imperial.ac.uk The unique structure of the oxetane ring provides a balance of stability for the carbocation, enabling a useful window of reactivity. imperial.ac.uk
The stability of the carbocation intermediate is a determining factor in the reaction pathway. In cobalt-catalyzed carbonylative ring expansion of oxetanes, the reaction can yield either γ-lactones or primary alcohols, depending on the stability of the carbocation intermediate formed during the process. researchgate.net
Alternative methods for generating these intermediates include radical-polar crossover approaches. For example, 3-aryl-oxetane carboxylic acids can be decarboxylated under photoredox conditions to form a radical, which is then oxidized to the corresponding benzylic oxetane carbocation. chimia.ch This carbocation can subsequently be trapped by nucleophiles like alcohols. chimia.ch The tosylate group in this compound is an excellent leaving group, suggesting that the formation of an oxetane carbocation at the C3-methyl position is a plausible intermediate in its reactions, analogous to the behavior of other 3-substituted oxetanes.
The table below summarizes various precursors and the corresponding generated oxetane carbocation intermediates.
| Precursor Compound | Method of Generation | Intermediate | Subsequent Reaction |
| Oxetane Sulfonyl Fluorides | Defluorosulfonylation (SN1 Pathway) | Planar Oxetane Carbocation | Coupling with Nucleophiles |
| 3-Aryloxetan-3-ols | Lewis or Brønsted Acid Catalysis | 3-Aryloxetane Carbocation | Annulation with 1,2-diols |
| 3-Aryl-oxetane Carboxylic Acids | Photoredox Decarboxylation/Oxidation | Benzylic Oxetane Carbocation | Trapping with Alcohols |
| Substituted Oxetanes | Cobalt Catalysis/Syngas | Oxetane Carbocation | Ring Expansion or Opening |
Computational Support for Proposed Reaction Mechanisms
Computational studies have provided significant insights into the proposed reaction mechanisms involving oxetane-containing compounds, particularly those proceeding through carbocationic intermediates. These theoretical analyses help to distinguish between different potential pathways and to rationalize experimental observations. acs.org
For reactions involving the coupling of oxetane sulphonyl fluorides with amines to form aminooxetanes, computational experiments support an SN1 mechanism. beilstein-journals.org These studies corroborate the proposed pathway involving the loss of sulfur dioxide to form an oxetane carbocation intermediate, which is then trapped by the amine nucleophile. beilstein-journals.org This theoretical backing is critical for understanding the feasibility and kinetics of the reaction.
In the context of natural product biosynthesis, such as that of Taxol which contains an oxetane ring, computational studies have been employed to investigate the mechanism of the oxetane ring formation. acs.org While several mechanisms have been proposed, including neutral-concerted, acid-catalyzed, and dissociative pathways, computational analyses have been used to evaluate the energetics of each route, although distinguishing conclusively between them can remain challenging. acs.org
Furthermore, computational approaches have been utilized to study the mechanism of reactions like the silylformylation of oxetanes, catalyzed by TiCl₄. researchgate.net These studies help to elucidate the intricate steps involved in the ring-opening and functionalization of the oxetane moiety. The strain in the four-membered ring, a key feature of oxetanes, facilitates ring-opening reactions, and computational models can quantify this strain and its effect on reaction barriers. acs.orgbeilstein-journals.org
The table below outlines examples of computational studies and their contributions to understanding reaction mechanisms of oxetane-containing compounds.
| Reaction Studied | Computational Finding | Supported Mechanism | Reference |
| Coupling of Oxetane Sulphonyl Fluorides with Amines | Corroborated energetics of intermediate formation | SN1 via Oxetane Carbocation | beilstein-journals.org |
| Taxol Biosynthesis (Oxetane Formation) | Evaluated multiple potential pathways | Aided in distinguishing between neutral, acid-catalyzed, and dissociative routes | acs.org |
| TiCl₄-catalyzed Silylformylation of Oxetanes | Investigated mechanistic details of ring-opening | Provided insight into catalytic cycle | researchgate.net |
These computational investigations are invaluable for confirming proposed mechanisms and guiding the design of new synthetic methodologies that leverage the unique reactivity of the oxetane ring system present in compounds like this compound.
Computational Chemistry and Theoretical Studies on Oxetane Systems
Molecular Conformation and Dynamics of Oxetane (B1205548) Derivatives
The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses a unique conformational landscape. Unlike the planar cyclobutane, the oxetane ring can adopt a puckered conformation to alleviate torsional strain. beilstein-journals.org The degree of this puckering is influenced by the nature and position of substituents on the ring. nih.gov
Unsubstituted oxetane has a small puckering angle of approximately 8.7° at 140 K. beilstein-journals.orgnih.gov The introduction of substituents, particularly at the 3-position, can lead to more pronounced puckering due to increased eclipsing interactions. nih.govutexas.edu For 3,3-disubstituted oxetanes, a puckering angle of about 10° is typical. nih.gov In the case of C-Oxetan-3-yl-methylamine, the aminomethyl group at the 3-position would be expected to influence the ring's conformation.
Molecular dynamics simulations have been employed to study the conformational flexibility of oxetane-containing peptides, revealing that the oxetane ring can act as a conformational lock, rigidifying the local structure. acs.orgnih.govrsc.org This has significant implications for the design of bioactive molecules, where precise control over conformation is often crucial. acs.org
Below is a table summarizing typical geometric parameters for the oxetane ring, derived from experimental and computational studies.
| Parameter | Unsubstituted Oxetane | 3,3-Disubstituted Oxetane (Typical) |
| Puckering Angle | ~8.7° | ~10° |
| C-O Bond Length | ~1.46 Å | Varies with substituents |
| C-C Bond Length | ~1.53 Å | Varies with substituents |
| C-O-C Bond Angle | ~90.2° | Varies with substituents |
| C-C-O Bond Angle | ~92.0° | Varies with substituents |
| C-C-C Bond Angle | ~84.8° | Varies with substituents |
Data compiled from X-ray crystallography and computational studies. beilstein-journals.orgacs.org
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of the oxetane ring is a key determinant of its reactivity. The strained C-O-C bond angle exposes the lone pairs of the oxygen atom, making it a good Lewis base and hydrogen-bond acceptor. nih.govacs.org Computational studies, including ab initio and density functional theory (DFT) methods, have been used to analyze the electronic properties of oxetane systems. rsc.orgresearchgate.net
These studies reveal that the oxetane ring has a significant ring strain energy of approximately 106 kJ/mol (25.5 kcal/mol), which is slightly less than that of an oxirane but considerably more than that of a tetrahydrofuran (B95107). beilstein-journals.orgresearchgate.netnih.gov This inherent strain makes the oxetane ring susceptible to ring-opening reactions, although it is generally more stable than an epoxide. researchgate.net Theoretical studies suggest that the higher activation energy required for the ring-opening of oxetanes, compared to oxiranes, is due to a less strained transition state. researchgate.net
For C-Oxetan-3-yl-methylamine, the electron-donating nature of the aminomethyl group could potentially influence the electronic properties of the oxetane ring, though detailed studies on this specific molecule are not widely available.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the mechanisms of reactions involving oxetanes. For instance, DFT calculations have been used to study the ring-opening polymerization of oxetane cations. rsc.org These studies have optimized the geometries of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction pathway. rsc.org
DFT calculations have also been instrumental in understanding the domino synthesis of bicyclic furanoses, where an oxetane ring is formed as an intermediate. These calculations revealed that the oxetane ring formation precedes the formation of the tetrahydrofuran ring. beilstein-journals.orgnih.gov Furthermore, DFT has been used to model the consecutive ring-expansion reactions of oxiranes to oxetanes and subsequently to oxolanes, providing insights into the activation barriers for these transformations. acs.org
Predictive Modeling for Designing Novel Oxetane-Based Scaffolds
The unique properties of the oxetane ring have made it an attractive scaffold in medicinal chemistry. acs.orgacs.org Computational and predictive modeling play a crucial role in the design of novel oxetane-based compounds. acs.org Oxetanes are often used as isosteres for gem-dimethyl or carbonyl groups, and modeling helps in assessing the impact of this substitution on the physicochemical properties of a molecule. nih.govacs.org
Predictive models can be used to evaluate how the incorporation of an oxetane ring affects properties such as solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups. acs.orgacs.org For example, the introduction of an oxetane motif has been shown to attenuate the basicity of proximal amines. acs.orgdigitellinc.com In the context of C-Oxetan-3-yl-methylamine, the oxetane ring would be expected to lower the pKa of the methylamine (B109427) group compared to a simple alkylamine.
Simulation of Spectroscopic Properties for Structure Elucidation
Computational simulations of spectroscopic properties are a powerful aid in the structure elucidation of oxetane derivatives. By calculating properties such as NMR chemical shifts and vibrational frequencies, and comparing them with experimental data, the precise three-dimensional structure of a molecule can be determined.
For instance, a combination of rotational spectroscopy and quantum-chemical calculations has been used to unambiguously identify the geometries of 3-methyl-3-oxetanemethanol (B150462) and its hydrated clusters. nih.gov These studies provide detailed information on the conformational preferences and hydrogen-bonding networks of these molecules. nih.gov Similarly, NMR titration studies, supported by quantum chemical calculations, have helped to understand the enantioselective recognition of oxetanes. researchgate.net
Investigations into Hydrogen Bonding Capabilities of Oxetane Rings
The oxetane ring is an effective hydrogen-bond acceptor, a property that is crucial for its application in medicinal chemistry. nih.govacs.org The exposed lone pairs on the oxygen atom allow for strong hydrogen bonding interactions. nih.govacs.org Computational studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers. nih.govacs.org
The hydrogen-bonding ability of oxetanes is competitive with that of many carbonyl functional groups, such as those in aliphatic ketones, aldehydes, and esters. nih.govacs.org This makes the oxetane ring a viable non-classical isostere for the carbonyl group. nih.gov In C-Oxetan-3-yl-methylamine, both the oxetane oxygen and the amine group can participate in hydrogen bonding, as a hydrogen bond acceptor and donor, respectively. The interplay of these interactions would be a key feature of its molecular recognition properties. Studies on microhydrated oxetane derivatives have shown how the hydrogen-bonding network evolves with the addition of water molecules, providing insights into the solvation of these compounds. nih.gov
C Oxetan 3 Yl Methylamine Tosylate and Oxetane Derivatives As Advanced Building Blocks and Research Probes
Utilization in Chemical Library Synthesis and Diversity-Oriented Synthesis
The unique properties of oxetanes, such as their ability to increase solubility and metabolic stability while maintaining a low molecular weight, make them highly attractive for the synthesis of chemical libraries. acs.orgresearchgate.net These libraries are crucial for screening large numbers of compounds to identify new drug leads.
Diversity-oriented synthesis (DOS) aims to create structurally diverse molecules from a common starting material. Oxetanes are well-suited for DOS due to their reactivity and ability to participate in various chemical transformations. rsc.orgnih.govcam.ac.uk For instance, the reaction of oxetanes with α-imino carbenes, generated from N-sulfonyl triazoles, can lead to a variety of heterocyclic structures, including 2-imino tetrahydrofurans and macrocycles, through controlled condensation reactions. rsc.orgnih.gov This approach allows for the generation of a wide range of chemical structures from simple starting materials, expanding the accessible chemical space for drug discovery. rsc.orgnih.govcam.ac.uk
The development of synthetic methods to produce diversely functionalized 2,2-disubstituted oxetanes further contributes to their use in creating fragment libraries for drug discovery. rsc.org These fragments can be combined to build larger, more complex molecules with desired biological activities.
Integration into Complex Molecular Architectures and Scaffolds
The incorporation of the oxetane (B1205548) motif into complex molecular architectures is a key strategy for improving the physicochemical properties of drug candidates. nih.govrsc.orgscispace.com The compact and polar nature of the oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. nih.govacs.org
Peptides and peptidomimetics are important therapeutic agents, but their use can be limited by poor stability and bioavailability. acs.org Replacing a backbone amide bond with an oxetane ring can address these limitations. acs.orgacs.org Oxetane-modified dipeptide building blocks have been synthesized and successfully incorporated into peptides using both solution-phase and solid-phase peptide synthesis (SPPS). rsc.orgscispace.comdntb.gov.ua
The synthesis of these building blocks often involves the conjugate addition of an amino ester to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and protection. scispace.comrsc.org This methodology has been used to create a variety of oxetane-modified peptides, including analogues of bradykinin (B550075) and enkephalins. acs.org The introduction of the oxetane moiety can significantly impact the conformation and metabolic stability of the resulting peptide. researchgate.net
Table 1: Synthesis of Oxetane-Modified Dipeptide Building Blocks This interactive table summarizes the synthesis of various oxetane-modified dipeptide building blocks.
| Entry | Amino Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Glycine | Fmoc-GOx-Gly-OCumyl | 75 |
| 2 | Alanine | Fmoc-GOx-Ala-OCumyl | 68 |
| 3 | Valine | Fmoc-GOx-Val-OCumyl | 71 |
| 4 | Leucine | Fmoc-GOx-Leu-OCumyl | 82 |
| 5 | Isoleucine | Fmoc-GOx-Ile-OCumyl | 79 |
| 6 | Proline | Fmoc-GOx-Pro-OCumyl | 65 |
| 7 | Phenylalanine | Fmoc-GOx-Phe-OCumyl | 73 |
Data derived from studies on the synthesis of oxetane-modified dipeptide building blocks. scispace.com
Oxetane-containing nucleosides, such as oxetanocin A, have shown interesting biological activity. acs.org The synthesis of these complex molecules often involves the construction of the oxetane ring at a key step. The biosynthesis of oxetanocin A and albucidin involves B12-dependent radical S-adenosyl-l-methionine enzymes that catalyze an intramolecular C-C bond formation to create a highly strained bicyclic intermediate, which is then converted to the final oxetane-containing nucleoside. nih.gov Synthetic efforts have also been made to incorporate oxetane rings into C-nucleosides, highlighting the versatility of this scaffold in creating novel therapeutic agents. acs.org
The reactivity of C-Oxetan-3-yl-methylamine tosylate and related oxetane building blocks allows for their use in the synthesis of a variety of heterocyclic analogues. While direct search results for "tosylurea-linked heterocyclic analogues" of this specific compound are limited, the general principles of amine reactivity suggest that C-Oxetan-3-yl-methylamine could readily react with a tosyl isocyanate to form the corresponding tosylurea. This reaction would link the oxetane moiety to another heterocyclic system, creating novel molecular architectures for biological screening.
Design of Structural Probes and Bioisosteric Replacements
The unique structural and electronic properties of the oxetane ring make it an excellent candidate for use as a structural probe and a bioisosteric replacement for other common functional groups in drug molecules. nih.govnih.gov
The amide bond is a ubiquitous functional group in pharmaceuticals, but it can be susceptible to metabolic degradation. Aryl oxetane amines have emerged as promising bioisosteres for amides, offering similar polarity and hydrogen bonding capabilities but with improved metabolic stability. nih.govresearchgate.netnih.govenamine.netdigitellinc.com
A novel defluorosulfonylative coupling of sulfonyl fluorides with amines has been developed to synthesize amino-oxetanes. nih.govresearchgate.net This reaction proceeds through the formation of a planar oxetane carbocation, which then couples with an amine. nih.gov This method is tolerant of a wide range of functional groups and can be used to prepare oxetane analogues of known drugs. nih.govresearchgate.net Matched molecular pair analysis has shown that amino-oxetanes can have higher aqueous solubility and comparable metabolic stability to their corresponding amides. digitellinc.com
Table 2: Comparison of Physicochemical Properties of Amides and their Oxetane-Amine Bioisosteres This interactive table compares key properties of amide-containing compounds and their oxetane-amine counterparts.
| Compound Pair | Property | Amide Value | Oxetane-Amine Value | Reference |
|---|---|---|---|---|
| 1 | Aqueous Solubility (µg/mL) | 50 | 150 | digitellinc.com |
| 2 | LogD (pH 7.4) | 2.1 | 1.8 | digitellinc.com |
| 3 | Metabolic Stability (% remaining) | 85 | 90 | digitellinc.com |
Data represents a generalized comparison based on matched molecular pair analysis. digitellinc.com
Oxetanes as Replacements for Carbonyl Moieties in Chemical Scaffolds
The replacement of a carbonyl group with an oxetane ring has emerged as a valuable strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. acs.org This bioisosteric substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while often maintaining or even enhancing biological activity. acs.org The oxetane ring, particularly when 3,3-disubstituted, serves as a non-classical isostere of the carbonyl group, offering a more three-dimensional and metabolically robust alternative. acs.org
The rationale behind this replacement lies in the comparable hydrogen bonding capabilities of the oxetane oxygen and the carbonyl oxygen. acs.org However, the tetrahedral geometry of the sp³-hybridized carbons in the oxetane ring, in contrast to the planar sp²-hybridized carbon of a carbonyl group, introduces a significant conformational change. This increased three-dimensionality can lead to improved target engagement and selectivity. unimi.it
The following table summarizes the comparative properties of carbonyl-containing compounds and their oxetane-based isosteres, highlighting the potential advantages of this strategic replacement.
| Property | Carbonyl Compound | Oxetane Isostere | Impact of Replacement |
| Geometry | Planar | Three-dimensional | Increased sp³ character, potential for improved target binding |
| Metabolic Stability | Susceptible to reduction | Generally more stable | Reduced metabolic clearance, potentially longer half-life |
| Aqueous Solubility | Variable | Often increased | Improved formulation and bioavailability |
| Lipophilicity (LogP) | Variable | Often decreased | Can lead to improved pharmacokinetic properties |
| Hydrogen Bonding | Good H-bond acceptor | Good H-bond acceptor | Maintained key interactions with biological targets |
This table provides a generalized comparison, and the specific effects can vary depending on the molecular context.
Exploration of Novel Chemical Space through Oxetane Incorporation
The incorporation of oxetane rings, including derivatives of this compound, is a powerful strategy for exploring novel chemical space in drug discovery. unimi.it The unique structural and electronic properties of the oxetane motif allow for the creation of molecules with distinct three-dimensional shapes that are not readily accessible with more traditional chemical scaffolds. unimi.it This expansion into new areas of chemical space increases the probability of identifying novel interactions with biological targets and discovering first-in-class therapeutics.
The three-dimensionality imparted by the oxetane ring can lead to improved binding affinity and selectivity for a target protein. unimi.it By presenting substituents in a well-defined spatial arrangement, the oxetane scaffold can optimize interactions with the binding pocket of a receptor or enzyme. Furthermore, the inherent polarity of the oxetane ring can be leveraged to improve the aqueous solubility of a compound, a critical parameter for drug development. acs.org
The commercial availability of a growing number of oxetane-containing building blocks, such as 3-amino-oxetane and oxetan-3-one, has facilitated the systematic exploration of oxetane-decorated chemical space. acs.org These building blocks can be readily incorporated into synthetic routes, allowing for the rapid generation of diverse libraries of oxetane-containing compounds for high-throughput screening. acs.org
The following table showcases examples of how the incorporation of an oxetane moiety has led to the discovery of compounds with improved properties, thereby expanding the accessible chemical space for drug discovery.
| Original Scaffold | Oxetane-Containing Analog | Key Improvement | Reference |
| gem-dimethyl group | 3,3-disubstituted oxetane | Increased solubility, improved metabolic stability | acs.org |
| Carbonyl group | 3-substituted oxetane | Enhanced metabolic stability, altered conformation | acs.orgacs.org |
| Morpholine | Spirocyclic oxetane | Increased solubility, novel 3D shape | acs.org |
Role in Ligand and Catalyst Development
The unique properties of oxetane-containing building blocks, such as this compound, are increasingly being recognized for their potential in the development of novel ligands and catalysts. While the application of oxetanes in this field is less mature compared to their use in medicinal chemistry, emerging research highlights their promise in asymmetric catalysis and organocatalysis.
The amino group of C-Oxetan-3-yl-methylamine can serve as a handle for the synthesis of chiral ligands. By reacting the amine with various electrophiles, a diverse range of bidentate and multidentate ligands can be prepared. The oxetane ring in these ligands can play a crucial role in influencing the steric and electronic environment of the metal center in a catalyst, thereby affecting its activity and selectivity.
For instance, oxetane derivatives have been used as precursors for the synthesis of oxazoline-based ligands, which are a well-established class of chiral ligands for asymmetric catalysis. The rigid and defined conformation of the oxetane ring can pre-organize the ligand structure, leading to enhanced enantioselectivity in catalytic transformations.
In the realm of organocatalysis, the oxetane motif can be incorporated into the catalyst scaffold to modulate its properties. For example, the polarity and hydrogen-bonding capacity of the oxetane can influence the non-covalent interactions between the catalyst and the substrates, leading to improved reaction rates and selectivities. There have been reports on the use of organocatalytic systems for the coupling of CO2 with oxetanes, demonstrating the potential of these heterocycles in sustainable chemistry. chemrxiv.orgresearchgate.net
The following table provides examples of the emerging applications of oxetane derivatives in ligand and catalyst development.
| Application Area | Oxetane Derivative | Role of Oxetane | Potential Advantage |
| Asymmetric Catalysis | Precursor to oxazoline (B21484) ligands | Chiral scaffold, influences steric/electronic properties | Enhanced enantioselectivity |
| Organocatalysis | Component of catalyst backbone | Modulates polarity and H-bonding | Improved catalyst performance and selectivity |
| Directing Group | Oxetane ring itself | Controls regioselectivity of a reaction | Access to specific isomers |
While direct catalytic applications of this compound are still being explored, its properties as a versatile building block suggest significant potential for the future development of novel and efficient catalytic systems.
Advanced Analytical Techniques for Characterization in Oxetane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H (proton) and ¹³C (carbon-13) NMR spectra of C-Oxetan-3-yl-methylamine tosylate provide a complete map of the proton and carbon framework of the molecule. The salt consists of two distinct components: the (oxetan-3-yl)methanaminium cation and the p-toluenesulfonate (tosylate) anion.
In the ¹H NMR spectrum, the aromatic protons of the tosylate anion typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl group protons of the tosylate moiety characteristically appear as a singlet at approximately δ 2.3-2.4 ppm. The protons of the (oxetan-3-yl)methanaminium cation are observed in the upfield region. The protons on the oxetane (B1205548) ring appear as complex multiplets, typically between δ 4.0 and 5.0 ppm. The aminomethyl protons (-CH₂NH₃⁺) and the methine proton on the oxetane ring would also be found in this region, with their exact shifts influenced by the solvent and concentration. The ammonium (B1175870) protons (-NH₃⁺) are often broad and their chemical shift is highly variable, depending on the solvent, temperature, and water content.
The ¹³C NMR spectrum provides complementary information, showing a single signal for each unique carbon atom. For the tosylate anion, four signals are expected in the aromatic region (δ 125-145 ppm) and one for the methyl carbon at around δ 21 ppm. For the cation, the carbons of the oxetane ring typically resonate at approximately δ 70-80 ppm (for the -CH₂-O- carbons) and a distinct signal for the methine carbon. The aminomethyl carbon (-CH₂NH₃⁺) would appear in the range of δ 35-45 ppm.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Tosylate aromatic H (2, 6) | ~7.7-7.8 | Doublet |
| Tosylate aromatic H (3, 5) | ~7.1-7.2 | Doublet |
| Oxetane ring CH₂ | ~4.5-4.8 | Multiplet |
| Aminomethyl CH₂NH₃⁺ | ~3.0-3.3 | Multiplet |
| Oxetane ring CH | ~3.4-3.7 | Multiplet |
| Tosylate CH₃ | ~2.35 | Singlet |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| Tosylate aromatic C (quaternary, S-C) | ~145 |
| Tosylate aromatic C (quaternary, CH₃-C) | ~140 |
| Tosylate aromatic CH (3, 5) | ~129 |
| Tosylate aromatic CH (2, 6) | ~126 |
| Oxetane ring CH₂ | ~75 |
| Aminomethyl CH₂NH₃⁺ | ~40 |
| Oxetane ring CH | ~35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a salt like this compound, electrospray ionization (ESI) is a common technique used. The analysis confirms the molecular weight of both the cationic and anionic components.
The molecular weight of the C-Oxetan-3-yl-methylamine free base is 87.12 g/mol , and the molecular weight of p-toluenesulfonic acid is 172.20 g/mol . The total molecular weight of the salt is 259.32 g/mol . libretexts.orgchromforum.org In positive-ion mode ESI-MS, the primary ion observed would be the protonated amine cation, (oxetan-3-yl)methanamine, at an m/z of 88.1 (M+H)⁺. In negative-ion mode, the tosylate anion would be detected at an m/z of 171.1.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ions, providing further structural confirmation. The fragmentation of the (oxetan-3-yl)methanaminium cation would likely involve the characteristic cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen), a process known as alpha-cleavage. spectrabase.com This could result in the loss of the aminomethyl group or ring-opening of the oxetane moiety.
Expected Ions in ESI-MS Analysis
| Ion | Formula | Calculated m/z | Mode |
|---|---|---|---|
| C-Oxetan-3-yl-methylamine Cation | [C₄H₁₀NO]⁺ | 88.0762 | Positive |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would display characteristic absorption bands for both the ammonium cation and the tosylate anion. The tosylate group is identified by strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate group (S=O), typically found in the regions of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. chemicalbook.com The spectrum would also show bands for the C-S stretch and the aromatic ring.
The ammonium salt portion of the molecule is characterized by broad absorption bands in the region of 3200-2800 cm⁻¹ due to N-H stretching vibrations. The C-O-C (ether) stretch of the oxetane ring is expected to produce a strong absorption band around 1150-1050 cm⁻¹. thno.orgakjournals.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (R-NH₃⁺) | N-H stretch | 3200-2800 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |
| Sulfonate (R-SO₃⁻) | S=O asymmetric stretch | ~1200 | Strong |
| Ether (C-O-C) | C-O-C stretch | ~1120 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of the ionic interaction between the protonated amine and the sulfonate group. It would reveal the hydrogen bonding network, which is expected to be extensive between the ammonium protons (donors) and the sulfonate oxygen atoms (acceptors). carlroth.comchemicalbook.com This technique would also precisely define the puckered conformation of the four-membered oxetane ring. silicycle.com While specific crystallographic data for this compound is not publicly available, the analysis of similar amine tosylate salts generally shows a well-ordered crystalline structure stabilized by these strong electrostatic and hydrogen-bonding interactions. nih.gov
Chromatographic Methods (TLC, HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. For a polar salt like this compound, a silica (B1680970) gel plate would be used as the stationary phase with a relatively polar mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol). Visualization of the spot can be achieved by exposure to UV light if the compound is UV-active (the tosylate group provides UV absorbance), or by staining with a reagent that reacts with the amine. Ninhydrin is a common stain that produces a characteristic purple or pink spot with primary amines. researchgate.net Other stains like vanillin (B372448) can also be effective for visualizing amines. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for purity determination. Due to the ionic and non-volatile nature of the tosylate salt, reversed-phase HPLC is the most suitable method. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure sharp, symmetrical peaks and reproducible retention times, a buffer or an ion-pairing agent is often added to the mobile phase to control the ionization state of the amine and mask residual silanol (B1196071) groups on the stationary phase. chromforum.org Analysis of biogenic amines has been successfully performed using derivatization with p-toluenesulfonyl chloride followed by LC-MS/MS, highlighting the compatibility of these moieties with chromatographic separation. nih.gov
Gas Chromatography (GC) is generally not suitable for the analysis of non-volatile salts like this compound. However, GC could be used to analyze the volatile free base, (oxetan-3-yl)methanamine, if the salt is first neutralized and extracted. nih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| (Oxetan-3-yl)methanamine |
| p-Toluenesulfonic acid |
| Ninhydrin |
| Vanillin |
| Acetonitrile |
| Methanol |
| Dichloromethane |
| p-Toluenesulfonyl chloride |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing C-Oxetan-3-yl-methylamine tosylate with high purity?
- Methodological Answer : Synthesis requires precise stoichiometric control of nucleophilic substitution reactions using sodium azide or potassium cyanide, followed by reduction with lithium aluminum hydride. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. For purification, employ recrystallization using polar aprotic solvents (e.g., DMF) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For new compounds, provide full spectral data and elemental analysis .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility profiling using a shake-flask method across a pH gradient (1–14) with UV/Vis spectroscopy (λ_max = 261 nm, as inferred from analog data). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS. Include control experiments with inert buffers (e.g., phosphate buffer) to isolate pH-specific effects .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for the oxetane ring (δ 4.5–5.0 ppm for CH₂ groups) and tosylate counterion (δ 2.3 ppm for methyl groups).
- HPLC-PDA : Use a C18 column with isocratic elution (acetonitrile:water, 70:30) to confirm retention time consistency.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, particularly for chiral centers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, use a Box-Behnken design to optimize palladium-catalyzed cross-coupling reactions. Monitor intermediates via in-situ IR spectroscopy to track reaction progress. Address low yields by scavenging byproducts (e.g., molecular sieves for water-sensitive steps) .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs across different in vitro models?
- Methodological Answer : Conduct meta-analyses of dose-response curves (e.g., IC₅₀ values) while controlling for variables like cell line origin (e.g., PC cell lines vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media). Validate findings using orthogonal assays (e.g., MTT assay vs. apoptosis markers like caspase-3). Cross-reference with structural analogs (e.g., Sorafenib tosylate nanoparticles) to identify scaffold-specific trends .
Q. How should researchers design experiments to assess the electrophilic reactivity of the oxetane ring in this compound?
- Methodological Answer : Perform kinetic studies under nucleophilic attack conditions (e.g., with sodium thiosulfate or amines). Use DFT calculations (e.g., Gaussian 09) to predict reaction pathways and compare with experimental outcomes. Monitor ring-opening reactions via ¹H NMR by tracking the disappearance of oxetane protons .
Q. What methodological precautions are critical when evaluating the environmental impact of this compound waste?
- Methodological Answer : Follow protocols for hazardous waste segregation (e.g., separate organic and aqueous phases). Quantify biodegradability using OECD 301F tests and assess ecotoxicity via Daphnia magna acute toxicity assays. Collaborate with certified waste management firms to ensure compliance with EPA guidelines .
Data Analysis and Reporting
Q. How can researchers statistically validate reproducibility in synthetic batches of this compound?
- Methodological Answer : Use ANOVA to compare yields and purity across ≥3 independent batches. Report relative standard deviations (RSD) for key metrics (e.g., RSD <5% for HPLC peak area). Include raw data in supplementary materials with detailed experimental logs (e.g., temperature fluctuations, solvent lot variations) .
Q. What are best practices for documenting synthetic protocols to ensure replicability?
- Methodological Answer : Adhere to Beilstein Journal guidelines:
- Main Text : Summarize critical steps (e.g., reaction time, workup).
- Supplementary Data : Provide full experimental details (e.g., NMR spectra, chromatograms) for ≥5 compounds.
- References : Cite original methods for known compounds (e.g., reduction protocols from PubChem entries) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
